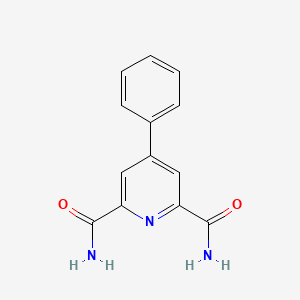
4-Phenylpyridine-2,6-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenylpyridine-2,6-dicarboxamide is a compound that belongs to the class of pyridine derivatives It is characterized by the presence of a phenyl group attached to the pyridine ring at the 4-position and two carboxamide groups at the 2 and 6 positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylpyridine-2,6-dicarboxamide typically involves the condensation reaction of pyridine-2,6-dicarboxylic acid chloride with aniline. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography.
化学反応の分析
Types of Reactions: 4-Phenylpyridine-2,6-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide groups to amines.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed:
Oxidation: Pyridine-2,6-dicarboxylic acid derivatives.
Reduction: 4-Phenylpyridine-2,6-diamine.
Substitution: Nitro or halogenated derivatives of this compound.
科学的研究の応用
4-Phenylpyridine-2,6-dicarboxamide has a wide range of applications in scientific research:
Biology: The compound is explored for its potential as a building block in the design of biologically active molecules, including enzyme inhibitors and receptor modulators.
作用機序
The mechanism of action of 4-Phenylpyridine-2,6-dicarboxamide involves its ability to chelate metal ions and interact with biological targets. The carboxamide groups can form hydrogen bonds with amino acid residues in proteins, while the phenyl and pyridine rings can participate in π-π interactions. These interactions enable the compound to modulate enzyme activity and receptor function, making it a valuable tool in biochemical studies .
類似化合物との比較
Pyridine-2,6-dicarboxamide: Lacks the phenyl group, making it less hydrophobic and potentially less effective in certain applications.
Furan-2,5-dicarboxamide: Contains a furan ring instead of a pyridine ring, which can alter its electronic properties and reactivity.
Uniqueness: 4-Phenylpyridine-2,6-dicarboxamide stands out due to the presence of the phenyl group, which enhances its hydrophobicity and ability to interact with hydrophobic pockets in proteins. This structural feature can improve its binding affinity and specificity for certain biological targets, making it a more versatile compound in both chemical and biological research .
特性
CAS番号 |
106023-85-2 |
|---|---|
分子式 |
C13H11N3O2 |
分子量 |
241.24 g/mol |
IUPAC名 |
4-phenylpyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C13H11N3O2/c14-12(17)10-6-9(7-11(16-10)13(15)18)8-4-2-1-3-5-8/h1-7H,(H2,14,17)(H2,15,18) |
InChIキー |
WLEBRPADMRCYCX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2)C(=O)N)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2,8,9-Trithia-5-aza-1-germabicyclo[3.3.3]undecan-1-yl)propanoic acid](/img/structure/B14343826.png)

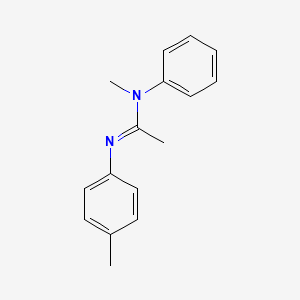
![1-(4-Bromophenyl)-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B14343853.png)
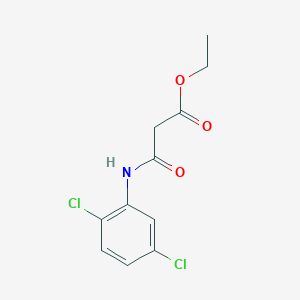

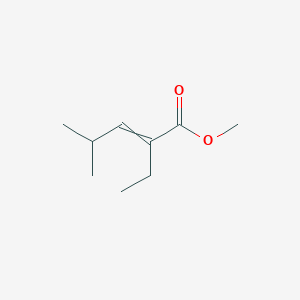


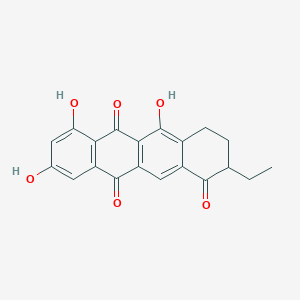

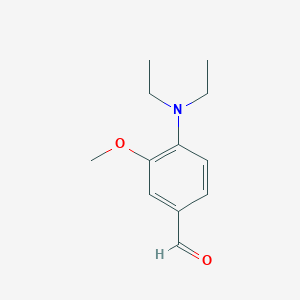
methanone](/img/structure/B14343892.png)

